molecular formula C10H13N5O3S B10761915 alpha-Thiodeoxyguanosine CAS No. 2133-81-5

alpha-Thiodeoxyguanosine

Cat. No.: B10761915
CAS No.: 2133-81-5
M. Wt: 283.31 g/mol
InChI Key: SCVJRXQHFJXZFZ-JKUQZMGJSA-N
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Description

Alpha-Thiodeoxyguanosine is a modified nucleoside analogue that has garnered significant interest in the fields of chemistry, biology, and medicine This compound is characterized by the substitution of a sulfur atom for an oxygen atom in the guanine base, resulting in unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-Thiodeoxyguanosine typically involves the modification of deoxyguanosine through a series of chemical reactions One common method includes the use of thiourea as a sulfur sourceThe final product is obtained after deprotection and purification steps .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar chemical routes but optimized for higher yields and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to ensure consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions: Alpha-Thiodeoxyguanosine undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: The compound can be reduced to its corresponding thiol form.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound .

Scientific Research Applications

Alpha-Thiodeoxyguanosine has a wide range of scientific research applications:

Mechanism of Action

The primary mechanism of action of alpha-Thiodeoxyguanosine involves its incorporation into DNA by telomerase. Once incorporated, it disrupts the structure and function of telomeres, leading to telomere dysfunction. This results in the activation of DNA damage responses and subsequent cell death in telomerase-positive cancer cells. The compound specifically targets telomerase, making it a promising candidate for anticancer therapies .

Comparison with Similar Compounds

Uniqueness: Alpha-Thiodeoxyguanosine is unique due to its specific incorporation into telomeric DNA by telomerase, leading to targeted telomere dysfunction. This selective mechanism of action distinguishes it from other nucleoside analogues and makes it particularly effective in targeting telomerase-positive cancer cells .

Properties

CAS No.

2133-81-5

Molecular Formula

C10H13N5O3S

Molecular Weight

283.31 g/mol

IUPAC Name

2-amino-9-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione

InChI

InChI=1S/C10H13N5O3S/c11-10-13-8-7(9(19)14-10)12-3-15(8)6-1-4(17)5(2-16)18-6/h3-6,16-17H,1-2H2,(H3,11,13,14,19)/t4-,5+,6-/m0/s1

InChI Key

SCVJRXQHFJXZFZ-JKUQZMGJSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@@H]1N2C=NC3=C2NC(=NC3=S)N)CO)O

Canonical SMILES

C1C(C(OC1N2C=NC3=C2NC(=NC3=S)N)CO)O

Origin of Product

United States

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